

4SC-203 quinazolinamine organic compound class

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Compound Focus: 4SC-203

CAS No.: 895533-09-2

Cat. No.: S548016

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Chemical Profile of 4SC-203

The table below outlines the core chemical and identifier information for 4SC-203 [1] [2].

Property	Description
Generic Name	4SC-203 [1]
Molecular Formula	C ₃₃ H ₃₈ N ₈ O ₄ S [1] [2]
Average Molecular Weight	642.78 g/mol [1]
IUPAC Name	1-(2-methoxy-5-methylphenyl)-3-[6-({6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl}amino)-1,3-benzothiazol-2-yl]urea [1]
SMILES	<chem>CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C</chem> [1] [2]
InChI Key	MAFACRSJGNJHCF-UHFFFAOYSA-N [1]
CAS Number	895533-09-2 [1]
DrugBank Accession Number	DB12669 [1]

Mechanism of Action and Pharmacological Profile

4SC-203 is designed as a **multi-target kinase inhibitor** with a defined primary target and a specific selectivity profile [1] [3].

Aspect	Profile
Primary Target	Receptor-type tyrosine-protein kinase FLT3 (modulator) [1].
Key Selectivity	In vitro and in vivo studies show strong selectivity against FLT3 and its mutants , as well as against VEGF receptors [3].
Therapeutic Indication (Investigational)	Acute Myeloid Leukemia (AML) [1].
Modality	Small Molecule [1].
Status	Investigational [1].

The compound's core structure is based on a **quinazolinamine** scaffold, which is a privileged structure in targeted cancer therapy and is found in several approved tyrosine kinase inhibitors [4]. Its design incorporates a benzothiazole moiety, a heterocyclic system recognized for its broad pharmacological activities [5].

Preclinical and Clinical Development Data

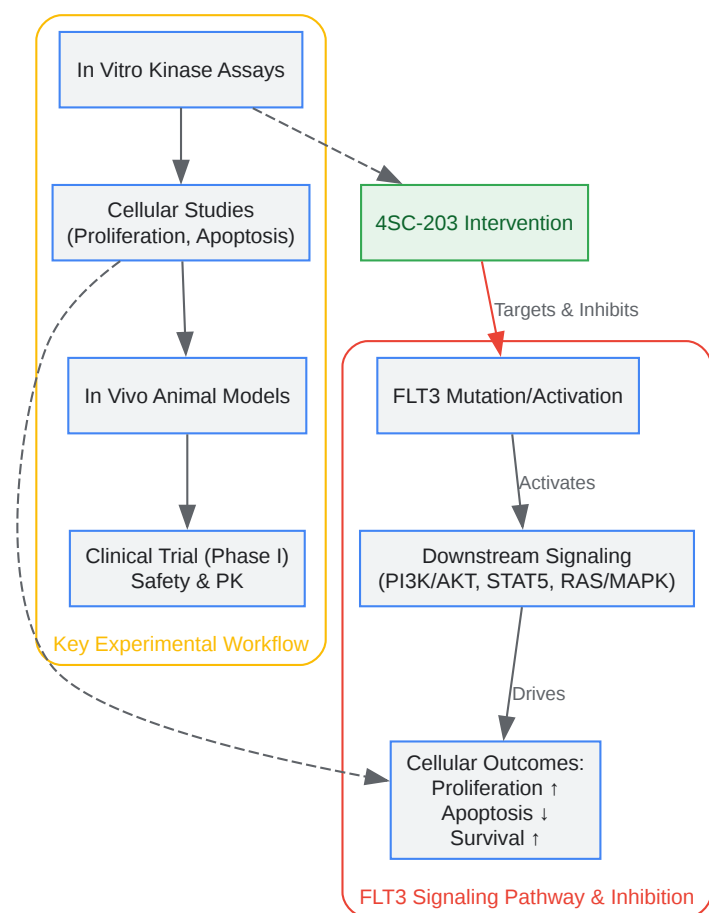
A Phase I clinical trial has been conducted, and the compound's development history includes a collaboration with ProQinase GmbH [3].

Development Aspect	Findings
Phase I Study Design	Randomized, double-blind, placebo-controlled, dose-escalation study in 60 healthy male volunteers [3].
Administration	Single intravenous doses (0.041 to 2.5 mg/kg) [3].
Safety & Tolerability	Safe and well-tolerated. 33% of subjects experienced adverse events, mostly mild. No dose-dependent increase in adverse events, no serious adverse events, and no target organ toxicity observed [3].
Pharmacokinetics (PK)	PK profile showed a dose-dependent increase in concentration, supporting further clinical development [3].

Experimental & Methodological Considerations

For researchers aiming to work with **4SC-203** or similar quinazolinamine compounds, the following methodological insights are relevant.

- Key In Vitro Assays:** The primary evidence for its mechanism comes from **kinase inhibition assays** demonstrating potent activity against FLT3 [1] [3]. For ABC transporter inhibition, typical protocols involve **cellular accumulation and efflux assays** using fluorescent substrates (e.g., mitoxantrone) in transporter-overexpressing cell lines [6].
- Experimental Pathways:** The diagram below illustrates the primary signaling pathway targeted by **4SC-203** and the experimental workflow for its evaluation.



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Diagram 1: FLT3 signaling pathway targeted by 4SC-203 and its experimental evaluation workflow.

Future Research Directions

The development of 4SC-203 exemplifies modern targeted cancer therapy approaches. Future work should focus on:

- **Overcoming Resistance:** As with other kinase inhibitors, investigating and overcoming drug resistance is crucial [7] [4].
- **Combination Therapies:** Exploring synergies with other anticancer agents could enhance efficacy [8].
- **Biomarker Identification:** Validating predictive biomarkers is essential for selecting patients most likely to respond to therapy [9].

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